molecular formula C20H21ClN2 B2766240 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride CAS No. 1557507-14-8

1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Cat. No.: B2766240
CAS No.: 1557507-14-8
M. Wt: 324.85
InChI Key: KBWFNMHIGVKZTR-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is a nitrogen-containing heterocyclic compound with a molecular formula of C21H23ClN2 and a molecular weight of 338.88 g/mol (monoisotopic mass: 338.155) . It features a benzyl group substituted at the indole’s 1-position and a 1,2,3,6-tetrahydropyridinyl moiety at the 3-position.

Properties

IUPAC Name

1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2.ClH/c1-2-6-16(7-3-1)14-22-15-19(17-10-12-21-13-11-17)18-8-4-5-9-20(18)22;/h1-10,15,21H,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFNMHIGVKZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride typically involves a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is formed through a cyclization reaction, often involving the use of a suitable precursor such as a 1,4-diketone or an enamine, under acidic or basic conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the free base of the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H20N2
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 17403-05-3
  • Structure : The compound features a benzyl group attached to a tetrahydropyridine moiety linked to an indole structure, contributing to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride.

  • Case Study 1 : A study published in the International Journal of Molecular Sciences explored the synthesis of indole derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the indole structure could enhance anticancer activity significantly .
  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored in the context of neurodegenerative diseases such as Alzheimer's.

  • Case Study 2 : Research indicated that treatment with the compound improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease. This suggests its potential role in protecting neuronal cells from degeneration.

Antimicrobial Properties

Preliminary studies have shown that 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride exhibits antimicrobial activity against a range of bacteria.

  • Mechanism : The compound disrupts bacterial cell membranes and inhibits vital metabolic pathways, which could be beneficial in addressing antibiotic-resistant strains.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride compared to related compounds:

Compound NameAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochlorideHighSignificant improvement in cognitive functionEffective against Gram-positive and Gram-negative bacteria
Related Indole Derivative AModerateLimited evidenceModerate effectiveness
Related Indole Derivative BLowNo significant effectHigh effectiveness

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key differences between the target compound and its analogs:

Property 1-Benzyl-3-(1,2,3,6-TH Pyridin-4-yl)-1H-Indole HCl 2-Methyl-3-(1-Benzyl-1,2,3,6-TH Pyridin-4-yl)-1H-Indole HCl 1-Methyl-3-(1,2,3,6-TH Pyridin-4-yl)-1H-Indole HCl
Molecular Formula C21H23ClN2 C21H23ClN2 C14H17ClN2
Molecular Weight (g/mol) 338.88 338.88 264.76
Substituents 1-Benzyl, 3-tetrahydropyridinyl 1-Benzyl, 2-methyl, 3-tetrahydropyridinyl 1-Methyl, 3-tetrahydropyridinyl
CAS Number Not explicitly listed Not provided 1432678-78-8
Key Observations:

Benzyl vs. Methyl Substitution: The benzyl group in the target compound increases its molecular weight and lipophilicity compared to the 1-methyl analog (C14H17ClN2) . This may enhance blood-brain barrier penetration, making it more suitable for CNS-targeted applications. The 2-methyl variant in retains the benzyl group but introduces a methyl group at the indole’s 2-position.

Tetrahydropyridine Saturation :

  • All three compounds share the 1,2,3,6-tetrahydropyridinyl group, which is partially unsaturated. This moiety is critical for conformational flexibility and may influence interactions with amine-binding receptors (e.g., serotonin or dopamine receptors).

Pharmacological and Physicochemical Implications

A. Lipophilicity and Solubility :
  • The benzyl group in the target compound likely increases its logP (octanol-water partition coefficient) compared to the 1-methyl analog, suggesting reduced aqueous solubility but improved membrane permeability .
  • The 2-methyl analog’s additional methyl group may further reduce solubility but enhance metabolic stability by shielding reactive sites.
B. Receptor Binding and Selectivity :
  • Benzyl-substituted indoles are often associated with serotonin receptor modulation. For example, benzyl groups in similar compounds exhibit affinity for 5-HT6 receptors , which are implicated in cognitive disorders .

Biological Activity

1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride, also known as 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H20N2
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 17403-05-3

The compound features a complex structure that includes a benzyl group and a tetrahydropyridine moiety attached to an indole core. This structural arrangement is significant for its interaction with biological targets.

Pharmacological Properties

1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride has been studied for various pharmacological activities:

  • Dopamine Receptor Affinity : Research indicates that this compound exhibits affinity for dopamine receptors, particularly the D₂ receptor. It has been shown to have a significant binding affinity with a dissociation constant (K_i) in the nanomolar range .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:

  • Receptor Modulation : By interacting with dopamine receptors, the compound may modulate neurotransmitter release and neuronal excitability .
  • Antioxidant Activity : The presence of the indole moiety is thought to contribute to antioxidant activity, potentially reducing reactive oxygen species (ROS) in neuronal tissues .

Case Studies and Experimental Evidence

  • Neuroprotection in Animal Models : In studies involving rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage compared to controls .
  • In Vitro Studies : Cell culture experiments demonstrated that the compound could significantly reduce cell death induced by neurotoxic agents. This effect was attributed to both receptor-mediated signaling and direct antioxidant properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Dopamine Receptor BindingHigh affinity for D₂ receptor
NeuroprotectionReduced oxidative stress and apoptosis
Antioxidant ActivityDecreased ROS levels in neuronal cells

Q & A

Q. Table 1. Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BenzylationBenzyl chloride, NaH, DMF, 60°C78%92%
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O65%89%

Q. Table 2. Pharmacological Profile Comparison

Compound5-HT6 Ki (nM)5-HT1A Ki (nM)Selectivity RatioReference
Target Compound2.10.385.5
RU 249692500.38658

Key Recommendations for Researchers

  • Prioritize structure-activity relationship (SAR) studies to balance receptor selectivity.
  • Validate in vitro findings with orthogonal assays (e.g., functional cAMP vs. radioligand binding).
  • Use cryopreservation for long-term compound stability .

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